molecular formula C11H9F3N2O3S B1523279 2,2,2-trifluoroethyl N-(4-methoxy-1,3-benzothiazol-2-yl)carbamate CAS No. 1311314-86-9

2,2,2-trifluoroethyl N-(4-methoxy-1,3-benzothiazol-2-yl)carbamate

Cat. No.: B1523279
CAS No.: 1311314-86-9
M. Wt: 306.26 g/mol
InChI Key: VMUQULNANLSGHL-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(4-methoxy-1,3-benzothiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C11H9F3N2O3S and its molecular weight is 306.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes and Sensing Applications

Research has explored the use of benzothiazole derivatives as fluorescent probes for sensing applications. For example, benzothiazole analogs have been developed for sensing pH changes and metal cations, demonstrating their utility in environmental and biological monitoring due to their sensitive fluorescence responses to external stimuli (Tanaka et al., 2001). Similarly, benzothiazole-based AIEgens (aggregation-induced emission luminogens) have been designed for physiological pH sensing, showcasing their potential for tracking pH fluctuations in biological and environmental samples with high sensitivity (Li et al., 2018).

Corrosion Inhibition

Benzothiazole derivatives have also been synthesized and evaluated as corrosion inhibitors for metals. These compounds have demonstrated high efficiency in protecting steel against corrosion in acidic environments, indicating their potential in industrial applications to extend the lifespan of metal components (Hu et al., 2016).

Electroluminescent Materials

Compounds containing benzothiazole units have been investigated for their electroluminescent properties, suggesting their application in the development of organic light-emitting diodes (OLEDs). For instance, star-shaped polymers incorporating benzothiazole units have been synthesized for their potential use in creating saturated white electroluminescent devices, highlighting the versatility of benzothiazole derivatives in advanced material science (Liu et al., 2016).

Agricultural Applications

In agriculture, carbamate derivatives have been formulated into polymeric and solid lipid nanoparticles for the sustained release of fungicides, such as carbendazim and tebuconazole. These nanoparticle systems offer advantages in terms of improved bioactivity, reduced environmental impact, and decreased toxicity, showcasing the potential of carbamate formulations in enhancing agricultural disease management (Campos et al., 2015).

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-methoxy-1,3-benzothiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O3S/c1-18-6-3-2-4-7-8(6)15-9(20-7)16-10(17)19-5-11(12,13)14/h2-4H,5H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUQULNANLSGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-trifluoroethyl N-(4-methoxy-1,3-benzothiazol-2-yl)carbamate

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